![molecular formula C21H21FN2O B2523808 2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide CAS No. 1333656-12-4](/img/structure/B2523808.png)

2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

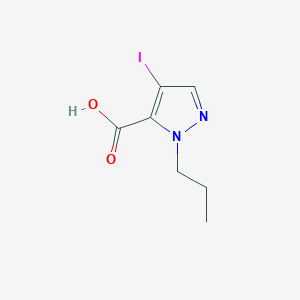

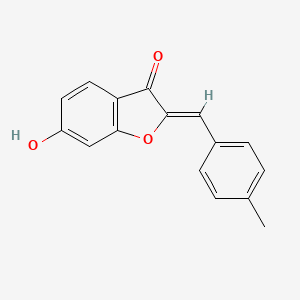

The compound is a complex organic molecule that contains several functional groups, including an indenyl group, a propynyl group, an amino group, and a fluorophenylmethyl group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indenyl group is a polycyclic aromatic hydrocarbon, the propynyl group contains a triple bond, and the fluorophenylmethyl group contains a halogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present .Applications De Recherche Scientifique

Scientific Research Applications

Biological Effects of Related Compounds

Research on compounds structurally related to acetamide, such as acetaminophen and other derivatives, highlights their biological effects and potential for various applications. Studies have focused on the toxicology, pharmacokinetics, and therapeutic efficacy of these compounds, offering insights into how similar structures might be applied in medicinal chemistry and drug development. For instance, the biological effects of acetamide and its derivatives have been extensively reviewed, indicating commercial importance and considerable additions to our knowledge regarding the biological consequences of exposure (Kennedy, 2001)[https://consensus.app/papers/effects-acetamide-formamide-their-mono-dimethyl-kennedy/37e2fac4de115f92969b9a7bc6c71bfb/?utm_source=chatgpt].

Advanced Oxidation Processes for Degradation

The degradation pathways of acetaminophen, a compound related to acetamide, have been investigated using advanced oxidation processes (AOPs). This research is relevant for environmental science, particularly in the removal of pharmaceutical contaminants from water sources. The study provides insights into the most reactive sites in molecules for potential degradation, which could inform research on similar compounds (Qutob et al., 2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of related compounds, such as ketamine, offers a foundation for exploring new therapeutic applications. Research in this area includes investigating the mechanisms of action, potential therapeutic uses in anesthesia, pain therapy, and the impact of metabolic pathways on drug efficacy and safety (Peltoniemi et al., 2016)[https://consensus.app/papers/ketamine-review-clinical-pharmacokinetics-peltoniemi/60115e43defa5f8780284641df9d060c/?utm_source=chatgpt]. Such studies could guide research into new compounds with similar functionalities.

Environmental Impact and Removal Technologies

The environmental impact of pharmaceuticals and their removal from water sources is a critical area of research. Studies have focused on acetaminophen as a micropollutant, examining its occurrences, toxicities, removal technologies, and transformation pathways in different environments (Vo et al., 2019)[https://consensus.app/papers/acetaminophen-historical-occurrences-toxicity-removal-vo/b902f30de2ed5c239a82cc669c33dacf/?utm_source=chatgpt]. Insights from these studies could be applied to research on the environmental fate of similar chemical compounds.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O/c1-2-13-24(20-12-11-16-7-3-5-9-18(16)20)15-21(25)23-14-17-8-4-6-10-19(17)22/h1,3-10,20H,11-15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQLYUPKQZRNPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC(=O)NCC1=CC=CC=C1F)C2CCC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-cyano-6-[(4-ethoxy-2,4-dioxobutyl)sulfanyl]-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2523725.png)

![2-(2-chloro-6-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2523727.png)

![1-(1-Methyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2523733.png)

![1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2523735.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2523739.png)

![N-Methyl-N-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2523746.png)